5-Methylcytidine-5'-triphosphate
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Overview
Description
5-Methylcytidine 5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of cytidine, where a methyl group is added to the 5th carbon of the cytidine base. This modification is common in various RNA species, including messenger RNA, microRNA, and transfer RNA. The methylation at the 5th position of cytidine plays a crucial role in RNA stability, translation efficiency, and immune response modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 5’-triphosphate typically involves the methylation of cytidine followed by phosphorylation. The methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The phosphorylated product is then obtained through a series of phosphorylation steps using phosphorylating reagents like phosphorus oxychloride or phosphoramidite chemistry .
Industrial Production Methods
Industrial production of 5-Methylcytidine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. These synthesizers can perform the methylation and phosphorylation steps in a controlled and efficient manner, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methylcytidine 5’-triphosphate undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to cytidine under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: 5-Hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylcytidine 5’-triphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylcytidine 5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 5th position of cytidine enhances RNA stability and translation efficiency by reducing the recognition and degradation by nucleases. It also modulates the immune response by decreasing the activation of toll-like receptors, thereby increasing the longevity of the RNA in vivo .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethylcytidine 5’-triphosphate
- 5-Formylcytidine 5’-triphosphate
- 5-Carboxycytidine 5’-triphosphate
- 2’-Deoxy-5-methylcytidine 5’-triphosphate
Uniqueness
5-Methylcytidine 5’-triphosphate is unique due to its specific methylation at the 5th position of cytidine, which imparts distinct properties such as increased RNA stability and reduced immune recognition. This makes it particularly valuable in therapeutic applications where prolonged RNA stability and reduced immune response are desired .
Properties
Molecular Formula |
C10H18N3O14P3 |
---|---|
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
YIJVOACVHQZMKI-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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